molecular formula C8H7F3S B7996526 2-(3,4,5-Trifluorophenyl)ethanethiol

2-(3,4,5-Trifluorophenyl)ethanethiol

Cat. No.: B7996526
M. Wt: 192.20 g/mol
InChI Key: ZAEYJOBIBNYKBL-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)ethanethiol is a fluorinated aromatic thiol characterized by a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions, attached to an ethanethiol backbone. This compound is notable for its electron-withdrawing trifluorophenyl group, which significantly influences its physicochemical properties, including acidity, lipophilicity, and reactivity. It is primarily utilized in pharmaceutical and materials science as a building block for drug candidates or ligands in catalysis, where fluorine substitution enhances metabolic stability and binding affinity .

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEYJOBIBNYKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)ethanethiol typically involves the reaction of 3,4,5-trifluorophenylacetic acid with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thiol group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Halogenating agents such as bromine or chlorine.

    Addition: Catalysts such as palladium or platinum.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated derivatives.

    Addition: Thioethers.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity or protein function. The trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Ethanethiol Derivatives

Structural and Electronic Comparisons

Key structural analogs of 2-(3,4,5-Trifluorophenyl)ethanethiol include:

  • 2-Phenylethanethiol : Lacks fluorine substituents, offering a baseline for evaluating electronic effects.
  • 2-(4-Fluorophenyl)ethanethiol : Contains a single fluorine atom, providing moderate electron withdrawal.
  • 2-(Dimethylamino)ethanethiol: Features an electron-donating dimethylamino group instead of an aromatic substituent .

The trifluorophenyl group induces strong electron withdrawal via inductive effects, polarizing the thiol (-SH) group and increasing its acidity. In contrast, the dimethylamino group in 2-(Dimethylamino)ethanethiol donates electron density, reducing thiol acidity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Estimated pKa Solubility (Water)
This compound C₈H₇F₃S 192.2 3,4,5-Trifluorophenyl ~8.5–9.5 Low (lipophilic)
2-Phenylethanethiol C₈H₁₀S 138.2 Phenyl ~10.2 Moderate
2-(4-Fluorophenyl)ethanethiol C₈H₉FS 156.2 4-Fluorophenyl ~9.5–10.0 Low
2-(Dimethylamino)ethanethiol C₄H₁₁NS 105.2 Dimethylamino ~10.5–11.0 High (polar)

Notes:

  • The trifluorophenyl derivative exhibits the lowest pKa due to enhanced thiol acidity from fluorine’s electronegativity.
  • 2-(Dimethylamino)ethanethiol’s basic amino group improves water solubility, unlike fluorinated analogs .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : Fluorinated thiols like this compound improve drug half-life by resisting oxidative metabolism. Studies highlight their role in covalent inhibitors targeting cysteine residues .
  • Catalysis: The dimethylamino variant demonstrates efficacy in stabilizing palladium catalysts for cross-coupling reactions .
  • Materials Science: Trifluorophenyl thiols form self-assembled monolayers (SAMs) on surfaces for biosensor development.

Biological Activity

2-(3,4,5-Trifluorophenyl)ethanethiol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them valuable in drug design and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8H8F3S
  • Molecular Weight : 201.21 g/mol
  • IUPAC Name : this compound

The presence of three fluorine atoms on the phenyl ring significantly influences the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various biomolecular targets. The trifluoromethyl group enhances the compound's ability to engage with enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Potentially effective against various bacterial strains.
  • Neuroprotective Effects : May protect neuronal cells from apoptosis under stress conditions.

Case Studies and Research Findings

  • Neuroprotective Activity :
    A study investigated the neuroprotective effects of various thiols, including this compound. The results indicated that at specific concentrations, the compound improved cell survival rates in neuronal cultures exposed to oxidative stress compared to untreated controls. This suggests potential applications in neurodegenerative diseases .
  • Antimicrobial Evaluation :
    Research focused on evaluating the antimicrobial properties of several thiol compounds. This compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many commonly used antibiotics .
  • Antioxidant Studies :
    In vitro assays measuring radical scavenging activity showed that this compound exhibited a dose-dependent increase in antioxidant capacity. This was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays where the compound outperformed several standard antioxidants .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityNeuroprotective Activity
This compoundHighModerateSignificant
2-MercaptoethanolModerateLowLow
N-AcetylcysteineHighModerateModerate

The unique trifluoromethyl substitution on the phenyl ring of this compound contributes significantly to its enhanced biological activities compared to other thiols.

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